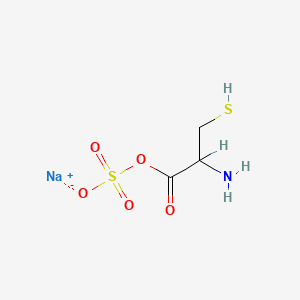
3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate is a chemical compound with significant applications in various scientific fields. It is known for its unique properties and reactivity, making it a valuable compound in research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate typically involves the reaction of 3-mercaptoalanine with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and filtration to obtain the sesquihydrate form.
Chemical Reactions Analysis
Types of Reactions
3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity.
Major Products
The major products formed from these reactions include disulfides from oxidation and thiols from reduction. Substitution reactions can yield various derivatives depending on the substituents involved.
Scientific Research Applications
3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving thiol-disulfide exchange reactions, which are crucial in protein folding and function.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction is crucial in processes such as enzyme inhibition and protein folding.
Comparison with Similar Compounds
Similar Compounds
- 3-Mercaptopropionic acid
- Sodium 3-mercapto-1-propanesulfonate
- 2-Mercaptoethanesulfonic acid
Uniqueness
3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate is unique due to its specific structure, which includes both a thiol group and a sulfate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Its sesquihydrate form also provides stability and ease of handling in various applications.
Properties
CAS No. |
90802-19-0 |
|---|---|
Molecular Formula |
C3H6NNaO5S2 |
Molecular Weight |
223.2 g/mol |
IUPAC Name |
sodium;(2-amino-3-sulfanylpropanoyl) sulfate |
InChI |
InChI=1S/C3H7NO5S2.Na/c4-2(1-10)3(5)9-11(6,7)8;/h2,10H,1,4H2,(H,6,7,8);/q;+1/p-1 |
InChI Key |
YQPIFAOMJMXDAF-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(=O)OS(=O)(=O)[O-])N)S.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



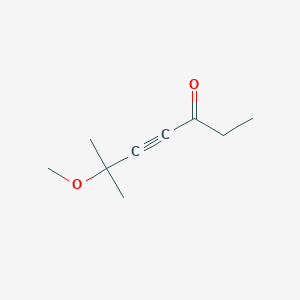
![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)



![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)

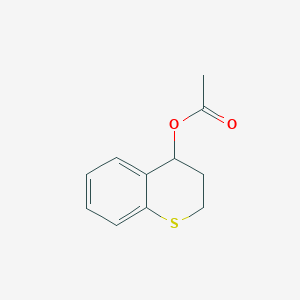
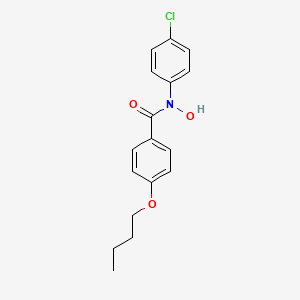
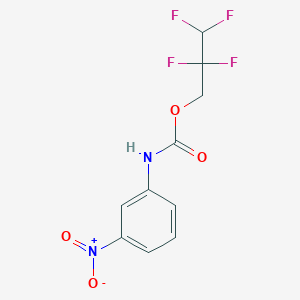
![11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one](/img/structure/B14347327.png)
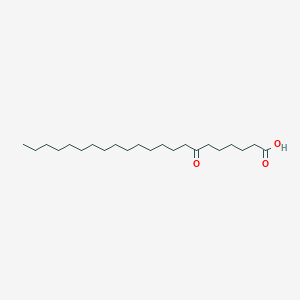
![Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14347339.png)
